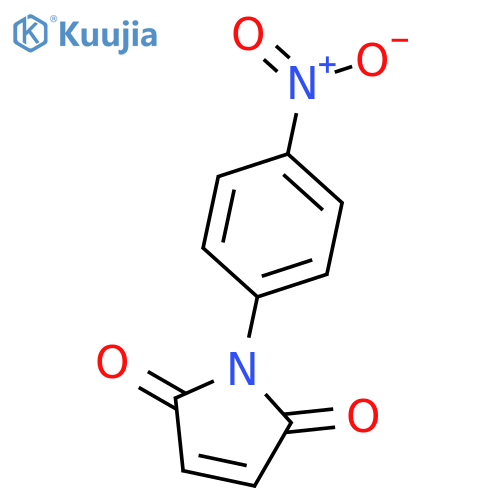

Cas no 4338-06-1 (1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione)

4338-06-1 structure

商品名:1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 化学的及び物理的性質

名前と識別子

-

- 1H-Pyrrole-2,5-dione,1-(4-nitrophenyl)-

- N-(4-Nitrophenyl)maleimide

- 1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione

- 1-(4-nitrophenyl)pyrrole-2,5-dione

- 1-(4-nitrophenyl)-pyrrole-2,5-dione

- Maleimide, N-(p-nitrophenyl)-

- 1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

- (4-NITROPHENYL) MALEIMIDE

- 1-(4-Nitro-phenyl)pyrrole-2,5-dione

- 1-(4-nitrophenyl)azoline-2,5-dione

- NSC55656

- zlchem 1010

- n-p-nitrophenylmaleimide

- ZLD0476

- CVKDEEISKBRPEQ-

- CVKDEEISKBRPEQ-UHFFFAOYSA-N

- ZX

- AKOS000295970

- D91755

- DTXSID20284901

- NSC-39726

- 1-(4-Nitrophenyl)-1H-pyrrole-2,5-dione #

- SCHEMBL2859550

- N0638

- NSC-55656

- SS-4724

- 4338-06-1

- FT-0605763

- EN300-79019

- MFCD00022576

- SCHEMBL14380466

- NSC39726

- BB 0218567

- NSC 39726; NSC 55656; p-Nitrophenylmaleimide

- STK038108

- 1H-Pyrrole-2,5-dione, 1-(4-nitrophenyl)-

- BBL009146

- ALBB-017490

- DB-018621

- DTXCID30236052

- 1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione

-

- MDL: MFCD00022576

- インチ: 1S/C10H6N2O4/c13-9-5-6-10(14)11(9)7-1-3-8(4-2-7)12(15)16/h1-6H

- InChIKey: CVKDEEISKBRPEQ-UHFFFAOYSA-N

- ほほえんだ: O=C1C([H])=C([H])C(N1C1C([H])=C([H])C(=C([H])C=1[H])[N+](=O)[O-])=O

計算された属性

- せいみつぶんしりょう: 218.03300

- どういたいしつりょう: 218.033

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 16

- 回転可能化学結合数: 1

- 複雑さ: 346

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 疎水性パラメータ計算基準値(XlogP): 0.9

- トポロジー分子極性表面積: 83.2

じっけんとくせい

- 色と性状: 自信がない

- 密度みつど: 1.5±0.1 g/cm3

- ゆうかいてん: 169.0 to 172.0 deg-C

- ふってん: 418.5±28.0 °C at 760 mmHg

- フラッシュポイント: 206.9±24.0 °C

- 屈折率: 1.666

- PSA: 83.20000

- LogP: 1.61240

- じょうきあつ: 0.0±1.0 mmHg at 25°C

- ようかいせい: 自信がない

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione セキュリティ情報

- シグナルワード:warning

- 危害声明: Irritant

- 警告文: P264+P280+P305+P351+P338+P337+P313

- 危険カテゴリコード: 22

- セキュリティの説明: S23-S36/37/39

-

危険物標識:

- リスク用語:R22

- 危険レベル:IRRITANT

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 税関データ

- 税関コード:2925190090

- 税関データ:

中国税関コード:

2925190090概要:

2925190090他のイミド及びその誘導体塩。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

2925190090他のイミド及びその誘導体、その塩類付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Key Organics Ltd | SS-4724-1MG |

1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |

4338-06-1 | >97% | 1mg |

£37.00 | 2025-02-09 | |

| Key Organics Ltd | SS-4724-20MG |

1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |

4338-06-1 | >97% | 20mg |

£76.00 | 2023-04-19 | |

| Enamine | EN300-79019-0.05g |

1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |

4338-06-1 | 95.0% | 0.05g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-79019-0.1g |

1-(4-nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |

4338-06-1 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| TRC | N926553-10mg |

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione |

4338-06-1 | 10mg |

$ 65.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D748870-5g |

N-(4-NITROPHENYL)MALEIMIDE |

4338-06-1 | 98.0% | 5g |

$145 | 2024-06-07 | |

| abcr | AB139494-5 g |

N-(4-Nitrophenyl)maleimide, 96%; . |

4338-06-1 | 96% | 5 g |

€150.70 | 2023-07-20 | |

| eNovation Chemicals LLC | D748870-250mg |

N-(4-NITROPHENYL)MALEIMIDE |

4338-06-1 | 98.0% | 250mg |

$60 | 2024-06-07 | |

| A2B Chem LLC | AB76531-250mg |

N-(4-Nitrophenyl)maleimide |

4338-06-1 | 98% | 250mg |

$52.00 | 2024-04-20 | |

| eNovation Chemicals LLC | D748870-25g |

N-(4-NITROPHENYL)MALEIMIDE |

4338-06-1 | 98.0% | 25g |

$470 | 2025-02-28 |

1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione 関連文献

-

1. Investigation of arene–arene interaction in stereoselective MCPBA epoxidationKeiki Kishikawa,Mamoru Naruse,Shigeo Kohmoto,Makoto Yamamoto,Kentaro Yamaguchi J. Chem. Soc. Perkin Trans. 1 2001 462

4338-06-1 (1-(4-Nitrophenyl)-2,5-dihydro-1H-pyrrole-2,5-dione) 関連製品

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 1361517-76-1(2'-Iodo-4'-methyl-3,4,5-trichlorobiphenyl)

- 2168225-98-5(3-1-(aminomethyl)cyclobutylbutane-1-sulfonyl fluoride)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2680537-74-8(1-Bromo-3,3,4,4-tetrafluoropentane)

- 941930-55-8(2-(2-chloro-6-fluorophenyl)methyl-6-(3-nitrophenyl)-2,3-dihydropyridazin-3-one)

- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)

推奨される供給者

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shandong Feiyang Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量